Ganglioside GD1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

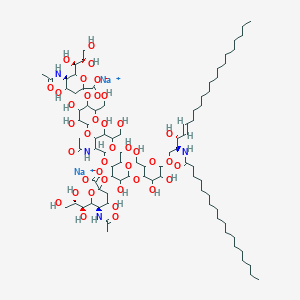

Gangliosides are structurally and functionally polymorphic sialic acid-containing glycosphingolipids that are widely distributed in the human body . They play important roles in protecting us against immune attacks, yet they can become targets for autoimmunity and act as receptors for microbes, like the influenza viruses, and toxins, such as the cholera toxin . GD1 ganglioside lipids belong to the group of gangliosides within the sphingolipids. Their structure consists of a ceramide backbone linked to an oligosaccharide unit made of six sugar molecules. Two of them are sialic acid .

Synthesis Analysis

The first synthesis of ganglioside GalNAc-GD1a, featuring efficient glycan assembly and a cyclic glucosyl ceramide as a versatile unit for ganglioside synthesis is described .

Molecular Structure Analysis

Gangliosides are sialic acid-containing glycosphingolipids that are most abundant in the nervous system . The molecular structural complexity increases manifold if one considers heterogeneity in the lipophilic components . GD1 ganglioside lipids belong to the group of gangliosides within the sphingolipids. Their structure consists of a ceramide backbone linked to an oligosaccharide unit made of six sugar molecules. Two of them are sialic acid .

Chemical Reactions Analysis

Gangliosides are synthesized in the Golgi apparatus by specific glycosyltransferases . The expression of these glycosyltransferases controls the steady-state levels of gangliosides at the cell surface . There are large differences in ganglioside composition between species and tissues .

Physical And Chemical Properties Analysis

Gangliosides are integral components of cell surface microdomains with sphingomyelin and cholesterol from which they participate in cell-cell recognition, adhesion, and signal transduction . They are primarily, but not exclusively, localized in the outer leaflets of plasma membranes .

Scientific Research Applications

Neuronal Development and Regeneration

Gangliosides are highly abundant in the nervous system, particularly in cell membrane microdomains known as “lipid rafts.” GD1a, as one of these gangliosides, contributes to neurite outgrowth, cell survival, and neurogenesis maintenance . Researchers have investigated its potential role in promoting axon regeneration after injury and enhancing neuronal plasticity.

Neuroprotection and Disease Modulation

Loss-of-function mutations in ganglioside biosynthetic enzymes lead to severe neurodegenerative disorders. Changes in the ganglioside profile occur in various neurological conditions, including Alzheimer’s disease (AD), Parkinson’s disease (PD), and stroke. In some cases, experimental evidence suggests that gangliosides, including GD1a, may contribute to disease pathogenesis. Understanding their impact on cellular dysfunctions is crucial for therapeutic strategies .

Cell Signaling and Ion Channel Modulation

GD1a’s glycan headgroup extends outwardly from the plasma membrane, engaging in both cis and trans interactions. These interactions modulate cell signaling pathways and communication between cells. GD1a may influence ion channels and membrane proteins, affecting neuronal excitability and synaptic transmission .

Complement Regulation and Immune Response

Gangliosides function in recognizing and protecting host organs and tissues from complement attack. GD1a binds to the complement regulatory protein factor H, preventing excessive cytotoxicity and inflammation. Understanding this immunomodulatory role could have implications for autoimmune diseases and transplantation .

Nanoscale Membrane Models and NMR Analyses

Researchers have used small ganglioside-embedding bicelles as standardized nanoscale membrane models for detailed nuclear magnetic resonance (NMR) analyses. These studies explore interactions between ganglioside clusters and biomolecules, including neuropeptides and proteins associated with neurodegenerative diseases .

Clinical Trials and Therapeutic Potential

Clinical trials have investigated the beneficial roles of gangliosides, particularly GM1 (a subtype of ganglioside), in disease models. GM1 has shown promise in neuroprotection, promoting neuronal survival, and potentially slowing disease progression. Further research aims to harness these therapeutic effects for neurodegenerative conditions .

Safety And Hazards

Patients with all types of GM1 gangliosidosis can have variable skeletal disease including pectus carinatum with spine and rib changes that lead to restrictive lung disease . A deficiency in the anchoring mechanism causes a hematological disorder, paroxysmal nocturnal hemoglobinuria (PNH), where affected blood cells become the target for complement attack .

Future Directions

Current obstacles that hinder more in-depth investigations and understanding of GM1 and the future directions in this field are discussed . The relationships between GM1 and neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, GM1 gangliosidosis, Huntington’s disease, epilepsy and seizure, amyotrophic lateral sclerosis, depression, alcohol dependence, etc., and the functional roles and therapeutic applications of GM1 in these disorders are also examined .

properties

IUPAC Name |

disodium;(5R)-5-acetamido-2-[6-[3-acetamido-2-[4-[(5R)-5-acetamido-2-carboxylato-4-hydroxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-6-[4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)icos-4-enoxy]oxan-3-yl]oxy-5-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C86H152N4O39.2Na/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-51(100)50(90-60(105)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2)46-118-80-69(111)67(109)72(57(43-94)120-80)123-82-71(113)78(129-86(84(116)117)39-53(102)62(88-48(4)98)77(128-86)65(107)55(104)41-92)74(59(45-96)122-82)124-79-63(89-49(5)99)75(66(108)56(42-93)119-79)125-81-70(112)68(110)73(58(44-95)121-81)126-85(83(114)115)38-52(101)61(87-47(3)97)76(127-85)64(106)54(103)40-91;;/h34,36,50-59,61-82,91-96,100-104,106-113H,6-33,35,37-46H2,1-5H3,(H,87,97)(H,88,98)(H,89,99)(H,90,105)(H,114,115)(H,116,117);;/q;2*+1/p-2/b36-34+;;/t50-,51+,52?,53?,54-,55-,56?,57?,58?,59?,61+,62+,63?,64-,65-,66?,67?,68?,69?,70?,71?,72?,73?,74?,75?,76?,77?,78?,79?,80?,81?,82?,85?,86?;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLDKTAXQZEVQN-CUEXFKMESA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)NC(=O)C)OC6(CC(C(C(O6)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)O)C(C=CCCCCCCCCCCCCCCC)O.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)OC5(CC([C@H](C(O5)[C@H]([C@H](CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)NC(=O)C)OC6(CC([C@H](C(O6)[C@H]([C@H](CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)O)[C@@H](/C=C/CCCCCCCCCCCCCCC)O.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C86H150N4Na2O39 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1910.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ganglioside GD1a disodium salt | |

CAS RN |

12707-58-3 |

Source

|

| Record name | Ganglioside, GD1a | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012707583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Indeno[1,2:4,5]imidazo[1,2-a]purine-10,12-dione, 3,5,5a,10a-tetrahydro-5a,10a-dihydroxy-](/img/no-structure.png)

![(2S,6R,14R,15S,19R)-19-[(2R)-2-hydroxy-5-methylhexan-2-yl]-15-methoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol](/img/structure/B576653.png)

![[(2R)-2-octadecanoyloxy-3-trityloxypropyl] octadecanoate](/img/structure/B576656.png)

![(1S,2S,4S)-Bicyclo[2.2.1]hept-5-en-2-ylacetic acid](/img/structure/B576660.png)

![7H-Thiopyrano[2,3-g][1,3]benzothiazole](/img/structure/B576663.png)